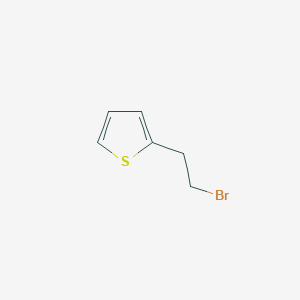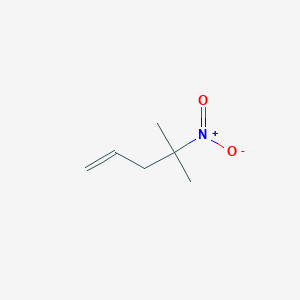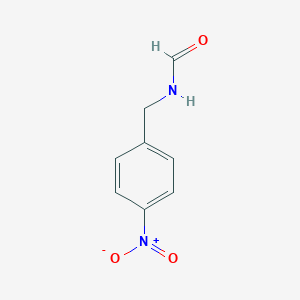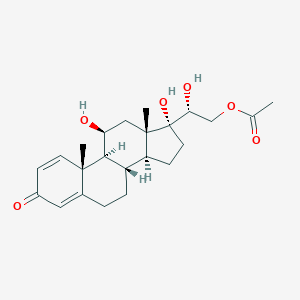
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is a modified sugar derivative where the hydroxyl group at the sixth carbon is replaced by an azido group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid typically involves multiple steps starting from D-galactono-1,4-lactone. One common method includes the following steps :
Preparation of Methyl 6-azido-6-deoxy-2,34,5-di-O-isopropylidene-D-galactonate: This intermediate is prepared in two steps from D-galactono-1,4-lactone.
Hydrolysis: The intermediate is hydrolyzed to the corresponding acid.
Esterification: The acid is esterified with phenol in the presence of dicyclohexylcarbodiimide to give the phenyl ester.
Hydrogenolysis: The azide function is hydrogenated to yield the hydrochloride derivative of the amino acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can be reduced to an amino group.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the azido group.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.
Major Products
Reduction: The major product is 6-amino-6-deoxy-D-galactonic acid.
Substitution: The major products are triazole derivatives formed through click chemistry.
科学的研究の応用
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid has several scientific research applications :
Chemistry: Used in click chemistry for the synthesis of various compounds.
Biology: Serves as a substrate to study the activity and specificity of galactosyltransferases and other glycosylation enzymes.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Employed in the synthesis of biodegradable polymers and other materials.
作用機序
The mechanism of action of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making the compound useful for labeling and modifying biomolecules .
類似化合物との比較
Similar Compounds
6-Azido-6-deoxy-D-galactose: Similar structure but lacks the carboxylic acid group.
6-Amino-6-deoxy-D-galactonic acid: The azido group is replaced by an amino group.
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide: Another azido sugar derivative.
Uniqueness
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is unique due to its combination of the azido group and the carboxylic acid group, which provides distinct reactivity and applications in various fields. Its ability to participate in click chemistry and its bioorthogonal properties make it particularly valuable for scientific research .
特性
CAS番号 |
138245-73-5 |
|---|---|
分子式 |
C6H11N3O6 |
分子量 |
221.17 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1 |
InChIキー |
MHJXKGUVFXJLBQ-MGCNEYSASA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-] |
正規SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
同義語 |
6-AZIDO-6-DEOXY-D-GALACTONICACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)











